molecular formula C20H32O5 B1236144 D17 Prostaglandin E1 CAS No. 7046-45-9

D17 Prostaglandin E1

Cat. No. B1236144
CAS RN: 7046-45-9
M. Wt: 352.5 g/mol
InChI Key: OFPLGKUICBQJOS-GAFLZONLSA-N
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Description

Prostaglandin E1 (PGE1) is a naturally occurring lipid that is synthesized and released by cells in the body. It is a member of the prostaglandin family and is involved in a wide range of physiological processes. PGE1 is known to play a role in inflammation, blood pressure regulation, and wound healing. It is also used in the laboratory setting as a tool to study a variety of biological processes.

Scientific Research Applications

1. Hepatic Protection

Prostaglandin E1 (PGE1) exhibits protective actions on liver cells. In studies involving animal models and patients with fulminant viral hepatitis, PGE1 demonstrated effectiveness in dilating diseased vessels, improving liver microcirculation, stabilizing liver cell membranes, and promoting liver cell proliferation, thus being used in treating fulminant hepatic failure (Liu & Fan, 2000).

2. Cardiac Disease Treatment

Research indicates PGE1's significant role in treating coronary heart disease (CHD). In a study on CHD rats, PGE1 administration led to improved blood lipid levels and heart protein expression, suggesting a heart-protective effect by modulating gene expressions associated with CHD (Liu, Ma, Qiao, & Xu, 2013).

3. Angiogenesis in Ischemic Heart Disease

PGE1 has been observed to stimulate angiogenesis, particularly in the failing human heart. It induces vascular endothelial growth factor expression, which could explain its clinical effectiveness in patients with ischemic cardiomyopathy (Mehrabi et al., 2002).

4. Renal Dysfunction Treatment

In the context of coronary heart disease with diabetic patients undergoing coronary artery intervention therapy, PGE1 showed a positive effect on contrast media-induced renal dysfunction, highlighting its therapeutic potential in renal care (Zhang & Zhuo, 2014).

5. Lung Transplant Protection

PGE1 has demonstrated efficacy in reducing ischemia-reperfusion injury following lung transplantation. It does so by mediating a shift from pro-inflammatory to anti-inflammatory cytokines, improving lung function post-transplant (de Perrot et al., 2001).

6. Cochlear Protection

In the treatment of acute sensorineural hearing loss, PGE1 and its receptor subtype EP4 agonist have shown effectiveness. The local application of EP4 agonist has significantly attenuated threshold shifts in auditory responses, indicating a role in protecting the cochlea from noise-induced trauma (Hori et al., 2009).

7. Myocardial Reperfusion Injury

PGE1 shows promise in reducing myocardial reperfusion injury events in patients, as evidenced by a meta-analysis. It has been associated with a decrease in major adverse cardiac events and biomarker release, suggesting cardioprotective effects (Zhu, Xu, Ding, Zhou, & Huang, 2017).

8. Immune System Modulation

PGE1 plays a crucial role in modulating immunity. It has been observed to affect key aspects of the immune system, impacting inflammation and potentially influencing cancer progression (Harris et al., 2002).

properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3-,13-12+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPLGKUICBQJOS-GAFLZONLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D17 Prostaglandin E1

CAS RN

7046-45-9
Record name 17,18-Dehydroprostaglandin E1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007046459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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